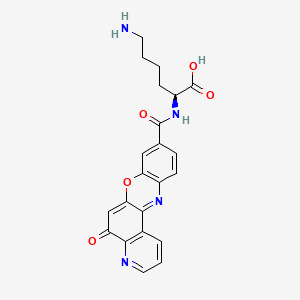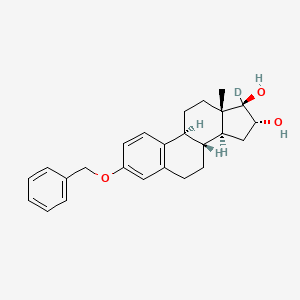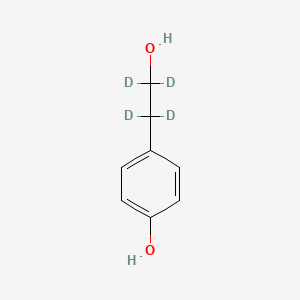
Tyrosol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosol-d4 is a deuterated form of tyrosol, an organic compound classified as a phenylethanoid. Tyrosol is naturally found in various sources, including olive oil, and is known for its antioxidant properties. The deuterated form, this compound, is used in scientific research to study metabolic pathways and the pharmacokinetics of tyrosol due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosol-d4 typically involves the deuteration of tyrosol. One common method includes the hydrogenation of 4-hydroxyphenylacetaldehyde using deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the hydroxyl and ethyl groups with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Tyrosol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction of this compound can yield 4-hydroxyphenylethanol-d4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Hydroxythis compound
Reduction: 4-Hydroxyphenylethanol-d4
Substitution: Various substituted phenylethanoids depending on the reagents used.
科学研究应用
Tyrosol-d4 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological effects and metabolism of tyrosol in living organisms.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
作用机制
The mechanism of action of Tyrosol-d4 is similar to that of tyrosol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. This compound also modulates various signaling pathways, including the activation of the protein kinase B (Akt) pathway, which plays a role in cell survival and metabolism.
相似化合物的比较
Similar Compounds
Hydroxytyrosol: Another phenylethanoid with potent antioxidant properties.
Resveratrol: A polyphenol found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.
Salidroside: A phenylethanoid glycoside with adaptogenic and antioxidant properties.
Uniqueness
Tyrosol-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for researchers studying the metabolism and pharmacokinetics of tyrosol and related compounds.
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
142.19 g/mol |
IUPAC 名称 |
4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2/i5D2,6D2 |
InChI 键 |
YCCILVSKPBXVIP-NZLXMSDQSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])O |
规范 SMILES |
C1=CC(=CC=C1CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


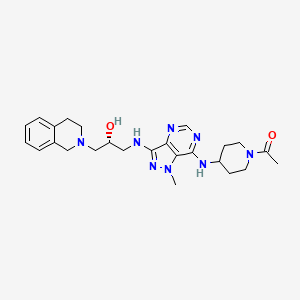
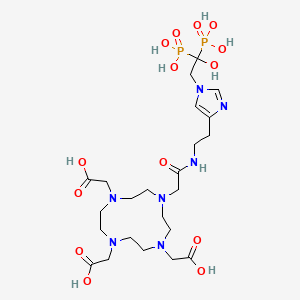
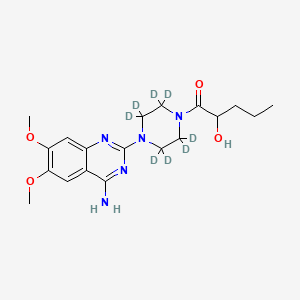
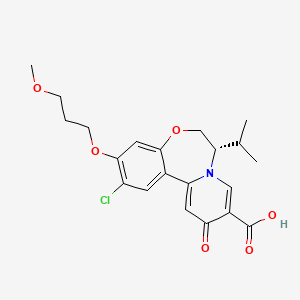
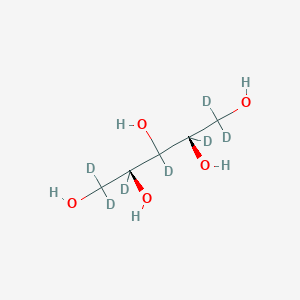
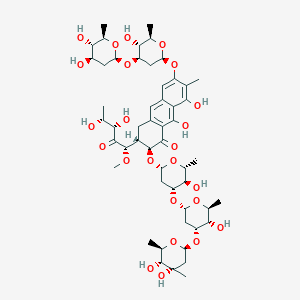
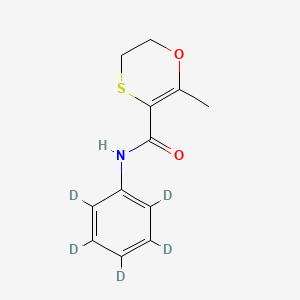
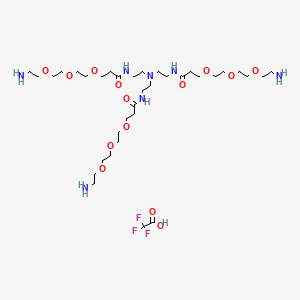
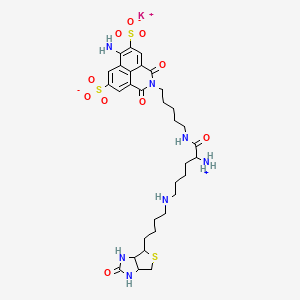
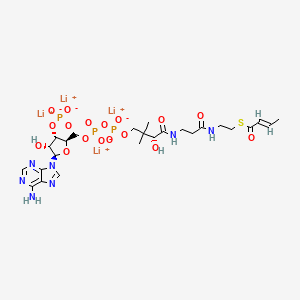
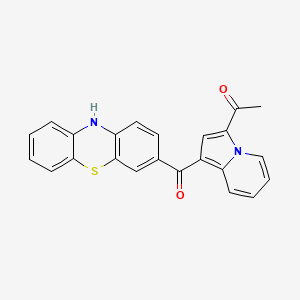
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
